(2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate
Description
The compound (2R,4S)-4-(Benzyloxy)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate is a structurally complex molecule featuring a 2,2-dimethyl-1,3-dioxolane moiety, benzyl and benzoate ester groups, and stereospecific fluorine substitutions. For instance, similar compounds with dioxolane or benzyl-protected groups are synthesized via multi-step processes involving oxidation, esterification, and stereochemical control .
Properties
Molecular Formula |
C23H26F2O6 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(2R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,3-difluoro-2-hydroxy-4-phenylmethoxybutyl] benzoate |
InChI |
InChI=1S/C23H26F2O6/c1-22(2)30-14-18(31-22)20(28-13-16-9-5-3-6-10-16)23(24,25)19(26)15-29-21(27)17-11-7-4-8-12-17/h3-12,18-20,26H,13-15H2,1-2H3/t18-,19-,20+/m1/s1 |
InChI Key |
KNACGMWLCVVSFN-AQNXPRMDSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](C([C@@H](COC(=O)C2=CC=CC=C2)O)(F)F)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OCC(O1)C(C(C(COC(=O)C2=CC=CC=C2)O)(F)F)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Esterification
- Method: Fischer esterification or Steglich esterification is used to couple benzoic acid derivatives with the corresponding chiral alcohol intermediate.
- Conditions: Typically acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux or mild coupling agents such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous solvents.
- Outcome: Formation of the benzoate ester with retention of stereochemistry at the alcohol center.
Introduction of the Difluoro Group
- Reagents: Difluorination is often achieved using electrophilic fluorinating agents such as Selectfluor, DAST (diethylaminosulfur trifluoride), or Deoxo-Fluor.
- Approach: The difluoro group is introduced at the 3,3-position of the butyl chain, often via transformation of a ketone or aldehyde precursor to a gem-difluoro moiety.
- Stereochemical Control: The reaction is optimized to maintain the stereochemistry at adjacent centers, often requiring low temperature and controlled addition rates.
Formation of the 1,3-Dioxolane Ring
- Purpose: Protects diol or aldehyde functionalities during multi-step synthesis.
- Method: Condensation of a vicinal diol or aldehyde with 2,2-dimethyl-1,3-propanediol under acidic catalysis to form the cyclic acetal.
- Conditions: Mild acid catalysis (e.g., p-toluenesulfonic acid) in anhydrous solvents like toluene with azeotropic removal of water to drive equilibrium.
Introduction of the Benzyloxy Group
- Method: The benzyloxy substituent is introduced via nucleophilic substitution or protection of a hydroxyl group.
- Reagents: Benzyl bromide or benzyl chloride with a base such as sodium hydride or potassium carbonate.
- Considerations: Reaction conditions are optimized to avoid cleavage of the dioxolane ring or loss of fluorine substituents.
Hydroxyl Group Manipulation
- Hydroxyl groups are introduced or revealed by selective deprotection steps or oxidation/reduction reactions.
- Stereoselectivity: The hydroxyl group at the 2-position is introduced with stereochemical control, often via enzymatic resolution or chiral catalysts.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose/Outcome | Stereochemical Notes |
|---|---|---|---|---|
| 1 | Protection | 2,2-Dimethyl-1,3-propanediol, acid catalyst | Formation of 1,3-dioxolane protecting group | Preserves stereochemistry at protected sites |
| 2 | Benzyloxy introduction | Benzyl bromide, base (NaH, K2CO3) | Installation of benzyloxy substituent | Retention of configuration |
| 3 | Difluorination | DAST, Selectfluor, or Deoxo-Fluor | Introduction of gem-difluoro group | Controlled to avoid racemization |
| 4 | Esterification | Benzoic acid, DCC/DMAP or acid catalyst | Formation of benzoate ester | Stereochemistry maintained |
| 5 | Deprotection | Mild acid or base conditions | Removal of protecting groups, revealing OH groups | Stereochemical integrity preserved |
Research Findings and Optimization
- Stereochemical Integrity: Studies emphasize the importance of low-temperature conditions and slow reagent addition during difluorination to prevent epimerization.
- Protecting Group Stability: The 1,3-dioxolane group is stable under esterification conditions but must be carefully removed to avoid decomposition.
- Yield Optimization: Use of coupling agents like DCC/DMAP in esterification improves yields and purity compared to classical acid catalysis.
- Purification: Chromatographic techniques such as silica gel chromatography are employed to separate diastereomers and remove side products.
- Analytical Characterization: NMR (including ^19F NMR), mass spectrometry, and chiral HPLC are used to confirm structure and stereochemistry at each step.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate may have potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer advantages over existing treatments.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-4-(Benzyloxy)-4-(®-2,2-dimethyl-1,3-dioxolan-4-YL)-3,3-difluoro-2-hydroxybutyl benzoate involves its interaction with specific molecular targets The benzyloxy group and dioxolane ring may play a role in binding to enzymes or receptors, while the difluoro-hydroxybutyl moiety could influence the compound’s reactivity and stability
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
The target compound shares structural motifs with several analogs in the evidence:
Key Observations
- Stereochemical Impact: The (R)-configuration of the dioxolane group in the target compound contrasts with the (S)-configuration in ’s oxazolidinone derivative. Such stereochemical differences can alter molecular conformation, crystallinity, and biological interactions .
- Fluorine Substitutions: The 3,3-difluoro motif in the target compound is absent in analogs from the evidence.
- Benzyl/Benzoate Groups : Shared benzyl and benzoate functionalities (e.g., in and ) indicate common synthetic strategies, such as benzyl protection for hydroxyl groups during multi-step syntheses .
Research Findings and Implications
- Antibacterial Potential: While the target compound’s bioactivity is unreported, structurally unrelated compounds like Compound 4 from Amanita hemibaphasubsp.javanica exhibit potent H. pylori inhibition (80.5% at 100 µM) . This highlights the value of exploring diverse chemical scaffolds for antimicrobial applications.
- Stereochemical Precision: The resolved crystal structure of the oxazolidinone derivative () underscores the importance of stereochemical control in optimizing molecular interactions .
- Fluorine’s Role: The difluoro motif in the target compound may confer stability akin to fluorinated pharmaceuticals (e.g., quinolones), though empirical data are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
